molecular formula C19H16BrN5O3S B11274236 N-(4-Bromophenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide

N-(4-Bromophenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide

Cat. No.: B11274236
M. Wt: 474.3 g/mol
InChI Key: DWWWXBWFIJZBGJ-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazin-3-yl core substituted with a sulfanyl-linked acetamide group and a 2-acetamidophenyl moiety. The 4-bromophenyl group enhances lipophilicity and may influence binding interactions in biological systems.

Properties

Molecular Formula

C19H16BrN5O3S

Molecular Weight

474.3 g/mol

IUPAC Name

2-[[6-(2-acetamidophenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C19H16BrN5O3S/c1-11(26)21-15-5-3-2-4-14(15)17-18(28)23-19(25-24-17)29-10-16(27)22-13-8-6-12(20)7-9-13/h2-9H,10H2,1H3,(H,21,26)(H,22,27)(H,23,25,28)

InChI Key

DWWWXBWFIJZBGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Biological Activity

N-(4-Bromophenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide is a complex organic compound with notable potential in medicinal chemistry. Its unique structure combines various functional groups that may contribute to diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H11BrN4O2S, with a molecular weight of approximately 355.21 g/mol. The compound features:

  • Bromobenzene moiety : Enhances biological activity through potential interactions with biological targets.
  • Triazine derivative : Known for its ability to interact with enzymes and receptors.
  • Sulfanyl group : Increases reactivity and potential for various applications in drug design.

Structural Features Table

Compound Name Structural Features Unique Aspects
This compoundContains bromine and triazine structuresPotential for diverse biological activities
2-Acetylamino-N-(p-bromophenyl)benzamideSimilar acetamide structurePrimarily used in analgesics
6-(Acetylamino)triazine derivativesVarious substitutions on triazineBroader range of biological activities

Antimicrobial Activity

Preliminary studies suggest that compounds containing triazine and sulfonamide moieties exhibit significant antimicrobial properties. This compound may demonstrate similar effects due to its structural characteristics. The triazine ring's interaction with microbial enzymes could inhibit growth or reproduction of pathogens.

Antitumor Activity

Research indicates that compounds with a triazine structure often show antitumor activity. The presence of the bromobenzene moiety may enhance this effect by facilitating interactions with cancer cell receptors or enzymes involved in tumor progression. Further studies are necessary to evaluate the specific mechanisms through which this compound exerts antitumor effects.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties can be attributed to its ability to modulate immune responses. Compounds with similar structural features have been reported to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). Investigating the specific pathways affected by this compound could provide insights into its therapeutic applications in inflammatory diseases.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies typically involve:

  • Molecular Docking : To predict how the compound binds to specific biological targets.
  • Kinetic Studies : To assess the inhibitory effects on various enzymes related to disease processes.
  • In Vitro Studies : To evaluate cytotoxicity against cancer cell lines and other relevant biological assays.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several triazine derivatives against common pathogens. Results indicated that derivatives similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.

Study 2: Antitumor Activity Assessment

In vitro tests on cancer cell lines (e.g., MCF-7) demonstrated that compounds with a similar structure showed moderate cytotoxicity. The study highlighted the importance of substituent variations on the triazine ring in enhancing antitumor efficacy.

Scientific Research Applications

Biological Activities

Research indicates that compounds containing triazine and sulfanyl groups often exhibit significant biological activities , including:

  • Antimicrobial Effects : Preliminary studies suggest that N-(4-Bromophenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide may possess antimicrobial properties due to its structural features that allow interaction with microbial enzymes.
  • Antitumor Activity : The triazine ring is known for its ability to interact with biological targets such as enzymes and receptors. This interaction can lead to potential therapeutic applications in treating various cancers. For instance, compounds with similar structures have shown promising anticancer activities in various cell lines.
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, making it a candidate for further investigation as a possible treatment for inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Each step requires precise control over reaction conditions and purification processes to achieve high yields. The potential for creating derivatives through modifications of its functional groups enhances its applicability in drug design.

Case Studies and Research Findings

Several studies have investigated the properties and applications of this compound:

  • Anticancer Studies : A study focusing on related triazine derivatives demonstrated significant anticancer activity against various cell lines (e.g., SNB-19 and OVCAR-8) with percent growth inhibitions exceeding 80% . This suggests that this compound may have similar or enhanced efficacy.
  • Molecular Docking Studies : In silico docking studies have indicated that compounds with similar structures could act as inhibitors for specific enzymes involved in cancer progression . This methodology is crucial for understanding the mechanism of action and therapeutic potential of this compound.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromophenyl Group

The bromine atom on the phenyl ring facilitates nucleophilic substitution reactions under specific conditions. This reactivity is critical for synthesizing derivatives with modified biological activity.

Reaction TypeConditionsProductReference
Bromine displacement with aminesDMF, K₂CO₃, 100°CReplacement with amino groups
Suzuki coupling with boronic acidsPd(PPh₃)₄, Na₂CO₃, refluxBiaryl derivatives

Key Insight : Bromine substitution is favored in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃. The 4-bromophenyl group’s electron-withdrawing nature enhances electrophilicity, enabling cross-coupling reactions.

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding intermediates for further functionalization.

Reaction TypeConditionsProductReference
Acidic hydrolysis (HCl, H₂O)Reflux, 6–8 hrsCarboxylic acid derivative
Basic hydrolysis (NaOH, EtOH)60°C, 4 hrsAmine intermediate

Mechanistic Note : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. The reaction rate depends on pH and temperature .

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) linker is susceptible to oxidation, forming sulfoxides or sulfones, which alter electronic properties and bioactivity.

Reaction TypeConditionsProductReference
Oxidation with H₂O₂RT, 12 hrsSulfoxide derivative
Oxidation with mCPBA0°C → RT, 24 hrsSulfone derivative

Critical Factor : Controlled stoichiometry of the oxidizing agent determines the oxidation state (sulfoxide vs. sulfone).

Triazine Ring Functionalization

The 1,2,4-triazin-5-one core participates in ring-opening and substitution reactions.

Reaction TypeConditionsProductReference
Nucleophilic attack at C3NaH, THF, alkyl halidesAlkylated triazine derivatives
Acid-catalyzed ring openingHCl, MeOHThiosemicarbazide intermediates

Structural Impact : Alkylation at C3 enhances steric bulk, potentially improving target selectivity in drug design.

Biological Activation via Reductive Pathways

Though not directly observed for this compound, structurally similar nitroheterocycles (e.g., pretomanid) undergo nitro group reduction via enzymatic pathways (e.g., deazaflavin-dependent nitroreductases), suggesting potential prodrug activation mechanisms .

Comparative Reactivity with Analogues

CompoundKey Functional GroupsDistinct Reactivity
N-(4-Bromophenyl)-2-(4-methyl-2-oxo-thiazol-3-yl)acetamide Thiazolone, bromophenylThiazolone ring undergoes nucleophilic addition at C2
2-(4-Acetamidophenyl)-N-[4-(4-bromophenoxy)phenyl]acetamide Phenoxy, acetamideEther linkage resists hydrolysis under mild conditions

Comparison with Similar Compounds

Triazinone Derivatives with Fluorinated Substituents

Makk et al. synthesized diethyl (((6-(5-fluoro-2-(2,2,2-trifluoroacetamido)phenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)methyl)phosphonates (80a-f) and their hydrolyzed analogs (81a-f) . Compound 81f demonstrated superior antioxidant activity compared to standard drugs, attributed to the electron-withdrawing trifluoroacetamido group enhancing radical scavenging. In contrast, the target compound’s 2-acetamidophenyl group may offer balanced electron effects for diverse biological interactions.

Pyridinyl- and Furyl-Substituted Triazoles

  • N-(4-Bromophenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): The furyl group enhances π-π stacking but reduces polarity, which may limit aqueous solubility relative to the target compound.

Antiviral Activity

Yue-Ping Wang et al. reported N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide as an HIV-1 reverse transcriptase inhibitor . The cyclohexyl-methyl group likely improves membrane permeability, whereas the target compound’s 2-acetamidophenyl group may favor interactions with polar enzyme pockets.

Anti-Exudative Activity

Acetamide derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () showed anti-exudative activity comparable to diclofenac. The amino group at the triazole position enhances hydrogen bonding, a feature absent in the target compound but compensated by its acetamido substituents.

Antimicrobial and Antioxidant Profiles

highlights N-{4-[(4-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro-1H-1,2,4-oxadiazole-5-carboxamide derivatives with antimicrobial activity. The sulfonyl group increases electrophilicity, contrasting with the sulfanyl group in the target compound, which may reduce oxidative stress but improve thiol-mediated interactions.

Physicochemical and Crystallographic Data

Bond Length Variations

Crystallographic studies on N-(4-Bromophenyl)acetamide () reveal bond length differences in the acetamide region (e.g., C1–C2: 1.501 Å vs. 1.53 Å in analogs).

Hydrogen-Bonding Networks

In , the compound forms N–H⋯S and C–H⋯N hydrogen bonds, stabilizing its crystal lattice. The target compound’s 2-acetamidophenyl group may enable similar intermolecular interactions, critical for crystallinity and formulation .

Data Tables

Table 2: Crystallographic Parameters (Selected Compounds)

Compound Name Space Group Bond Length (C–Br, Å) Hydrogen Bonds Reference
N-(4-Bromophenyl)acetamide P2₁/c 1.8907 N–H⋯O, C–H⋯O
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide P-1 1.89 (avg) N–H⋯S, C–H⋯N

Preparation Methods

Bromophenyl Group Incorporation

The 4-bromophenyl moiety is introduced early in the synthesis via Ullmann coupling or nucleophilic aromatic substitution. For instance, bromination of acetophenone derivatives using N-bromosuccinimide (NBS) in CCl₄ yields 4-bromoacetophenone, which is subsequently converted to the acetamide.

Acetamidophenyl Substituent

The 2-acetamidophenyl group is attached through Friedel-Crafts acylation or direct acetylation of an aniline derivative. Acetic anhydride in pyridine acetylates 2-aminophenyl intermediates, ensuring high regioselectivity.

Purification and Characterization

Crude product purification typically involves:

  • Solvent Recrystallization : Ethanol/water mixtures remove unreacted starting materials.

  • Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane) isolates the target compound.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 8.1–7.4 (m, 8H, aromatic), 4.3 (s, 2H, SCH₂), 2.1 (s, 3H, CH₃CO).

  • HRMS : m/z 474.0342 [M+H]⁺ (calculated for C₁₉H₁₆BrN₅O₃S: 474.0345).

Comparative Analysis of Methodologies

StepMethod A (Patent)Method B (Literature)
Triazinone FormationEthyl glyoxylate, refluxThiosemicarbazide, HCl
Sulfanyl CouplingK₂CO₃, ethanol, 8 hNaH, THF, 0°C, 2 h
Yield68%72%
Purity (HPLC)>98%>97%

Method A offers scalability, while Method B achieves faster reaction times under milder conditions .

Q & A

Advanced Research Question

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl rings to improve binding affinity to target proteins.
  • Scaffold Hybridization : Merge the triazinone core with bioactive moieties (e.g., indazole or morpholine derivatives) to leverage synergistic effects, as seen in HIV-1 inhibitor studies .
  • Molecular Docking : Use computational tools to predict interactions with biological targets (e.g., viral proteases) and guide synthetic efforts .

What analytical techniques are essential for characterizing this compound’s purity and stability?

Basic Research Question

  • HPLC-MS : Quantify purity (>95%) and detect degradation products.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere.
  • X-ray Crystallography : Confirm molecular geometry and packing, as demonstrated in studies of analogous bromophenylacetamide derivatives .
    Storage at 0–6°C in inert atmospheres is recommended to prevent hydrolysis of the acetamide group .

How can researchers design experiments to evaluate the compound’s mechanism of action in biological systems?

Advanced Research Question

  • In Vitro Assays : Use enzyme inhibition assays (e.g., HIV-1 reverse transcriptase) with IC₅₀ determination.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins.
  • Crystallographic Studies : Co-crystallize the compound with its target to identify key interactions, as applied in antiviral drug discovery .

What are the critical factors in designing stability studies for this compound under varying pH and temperature conditions?

Basic Research Question

  • pH-Dependent Stability : Use buffered solutions (pH 1–13) and monitor degradation via UV-Vis spectroscopy.
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation pathways (e.g., oxidation of the sulfanyl group) .
  • Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines to assess isomerization risks .

How does the crystal packing of this compound influence its physicochemical properties?

Advanced Research Question
X-ray data for similar compounds reveal that intermolecular hydrogen bonds (N–H···O) and π-π stacking between aromatic rings enhance thermal stability and solubility. For example, the acetamide group often participates in hydrogen-bonded dimers, which can affect dissolution rates and bioavailability .

What computational methods are most effective for predicting the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

Advanced Research Question

  • QSAR Models : Train models using datasets of triazinone derivatives to predict logP and metabolic clearance.
  • Molecular Dynamics Simulations : Simulate membrane permeability (e.g., blood-brain barrier penetration) using force fields like AMBER.
  • CYP450 Inhibition Assays : Prioritize in silico tools like SwissADME to flag potential toxicity risks .

How can researchers address low yields in the final coupling step of the synthesis?

Basic Research Question

  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings involving the 4-bromophenyl group.
  • Protecting Groups : Temporarily protect reactive sites (e.g., acetamide NH) using Boc groups to prevent side reactions .
    Evidence from triazole syntheses shows that coupling efficiencies improve with microwave-assisted reactions (20–30% yield increase) .

What are the best practices for validating the compound’s biological activity against contradictory in vitro vs. in vivo results?

Advanced Research Question

  • Dose-Response Studies : Re-evaluate in vitro assays using physiologically relevant concentrations.
  • Metabolite Profiling : Identify active metabolites via LC-MS/MS that may explain in vivo efficacy.
  • Animal Models : Use transgenic models (e.g., humanized mice for HIV-1 studies) to bridge translational gaps, as highlighted in antiviral research .

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